molecular formula C14H18N2O4 B1383183 5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid CAS No. 1823258-64-5

5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid

Cat. No. B1383183
M. Wt: 278.3 g/mol
InChI Key: JNZFNJWPMFIDLP-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of peptides using the tert-butyloxycarbonyl (Boc) as the α-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group can be selectively removed from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

    Synthesis of β-lactamase inhibitors

    • Field : Organic Chemistry
    • Application : (5 S )-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium is an important intermediate for the synthesis of β-lactamase inhibitors .
    • Method : The paper describes a stereo-retentive synthesis process of this compound and a chiral high-performance liquid chromatography (CHPLC) method to determine its purity .
    • Results : The paper does not provide specific results or outcomes for this application .

    Protein Structure Prediction

    • Field : Bioinformatics
    • Application : Google DeepMind’s AlphaFold 3, an AI model, can predict the structure of proteins, DNA, RNA, ligands and more, and how they interact .
    • Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .

    Siderophores and Their Applications

    • Field : Biochemistry
    • Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • Method : This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

    Amine Protection

    • Field : Organic Chemistry
    • Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
    • Method : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .
    • Results : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

    Peptide Synthesis

    • Field : Biochemistry
    • Application : The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
    • Method : The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
    • Results : BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated .

    Electronic Effect of tert-Butyl Groups

    • Field : Physical Chemistry
    • Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
    • Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • Results : The study found that the insertion of tert-butyl groups raises the TAP-localised LUMO level .

    Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

    Emulsion Polymerization of Tert-Butyl Acrylate

    • Field : Polymer Chemistry
    • Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) was carried out via dispersion and soap-free emulsion polymerization .
    • Method : The living character was demonstrated by the linear first-order kinetics with different feeding ratios of tBA and cobalt tetramethoxyphenylporphyrin .
    • Results : The obtained poly(tert-butyl acrylate) (PtBA) particles exhibited good uniformity and controlled particle size whether in the dispersion system or in the soap-free emulsion polymerization .

    Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Organic Chemistry
    • Application : Tertiary butyl esters find large applications in synthetic organic chemistry .
    • Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile and sustainable compared to the batch .

Safety And Hazards

The safety data sheet for a similar compound, 4-tert-Butylphenylboronic acid, suggests that personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It also advises against getting the substance in eyes, on skin, or on clothing, and against ingestion and inhalation .

Future Directions

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect. This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-8-4-5-9-11(16)7-6-10(15-9)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZFNJWPMFIDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid

CAS RN

1823258-64-5
Record name 5-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
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5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
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5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
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5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid

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